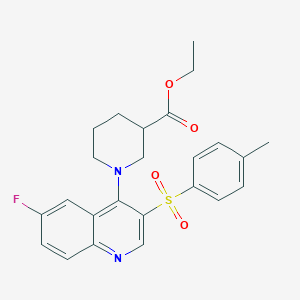

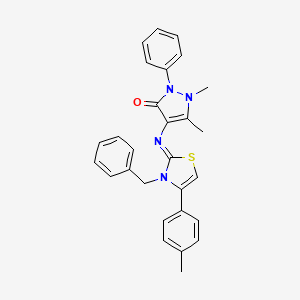

![molecular formula C23H22N2O3 B2729107 2-[(1-Ethyl-6,7-dimethoxyisoquinolin-4-YL)methyl]quinolin-8-OL CAS No. 1604831-34-6](/img/structure/B2729107.png)

2-[(1-Ethyl-6,7-dimethoxyisoquinolin-4-YL)methyl]quinolin-8-OL

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(1-Ethyl-6,7-dimethoxyisoquinolin-4-YL)methyl]quinolin-8-OL, commonly known as EDQ or EMDQ, is a chemical compound that belongs to the class of isoquinoline alkaloids. It is a potent and selective inhibitor of protein kinase C (PKC), an important enzyme involved in various cellular processes such as cell growth, differentiation, and apoptosis. EDQ has been extensively studied for its potential applications in cancer research, neurobiology, and cardiovascular diseases.

Scientific Research Applications

Reactivity and Coordination Chemistry

The study by J. Son, Michael A. Pudenz, and J. Hoefelmeyer (2010) explores the reactivity of the bifunctional ambiphilic molecule 8-(dimesitylboryl)quinoline, highlighting its rapid hydrolysis compared to bulky triorganoboranes and its ability to form coordination complexes with Cu(I), Ag(I), and Pd(II). This research demonstrates the molecule's potential in creating novel coordination compounds with significant implications for material science and catalysis (Son et al., 2010).

Synthesis and Catalysis

Satyendra Kumar et al. (2017) synthesized unsymmetrical pincer ligands with an 8-hydroxyquinoline (oxine) core, demonstrating their applications as catalysts in amine and copper-free Sonogashira coupling. This work not only contributes to the development of new catalytic systems but also enhances the understanding of ligand design for improved catalytic efficiency (Kumar et al., 2017).

Antibacterial and Antimicrobial Activity

The synthesis and evaluation of substituted 2-phenylquinolin-4-amines for their antibacterial properties were investigated by L. Strekowski et al. (2003). Their findings contribute to the field of medicinal chemistry, offering insights into the development of new therapeutic agents against bacterial infections (Strekowski et al., 2003).

Anti-Corrosion Applications

Research conducted by Dhaybia Douche et al. (2020) on the anti-corrosion potency of synthesized 8-hydroxyquinoline derivatives for mild steel in an acidic medium provides valuable information for the field of materials protection. Their work, which includes gravimetric, electrochemical, and computational studies, highlights the potential of these compounds in preventing corrosion, a crucial aspect in extending the lifespan of metal-based structures (Douche et al., 2020).

properties

IUPAC Name |

2-[(1-ethyl-6,7-dimethoxyisoquinolin-4-yl)methyl]quinolin-8-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O3/c1-4-19-18-12-22(28-3)21(27-2)11-17(18)15(13-24-19)10-16-9-8-14-6-5-7-20(26)23(14)25-16/h5-9,11-13,26H,4,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBJAKXOIBNITGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=C(C2=CC(=C(C=C21)OC)OC)CC3=NC4=C(C=CC=C4O)C=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(1-Ethyl-6,7-dimethoxyisoquinolin-4-YL)methyl]quinolin-8-OL | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

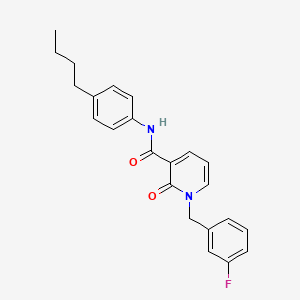

![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B2729027.png)

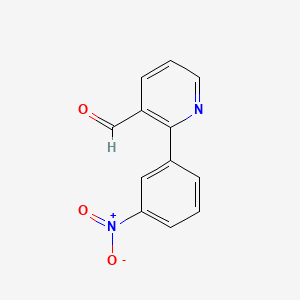

![4-fluoro-2-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B2729031.png)

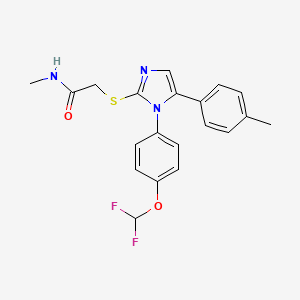

![2-(5-(thiophen-2-yl)isoxazole-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2729040.png)

![2-(4-((6-Phenylthieno[2,3-d]pyrimidin-4-yl)thio)butyl)isoindoline-1,3-dione](/img/structure/B2729041.png)

![N-(3,4-dichlorophenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2729044.png)

![N-(naphtho[1,2-d]thiazol-2-yl)-3-nitrobenzamide](/img/structure/B2729046.png)